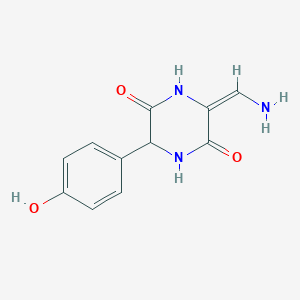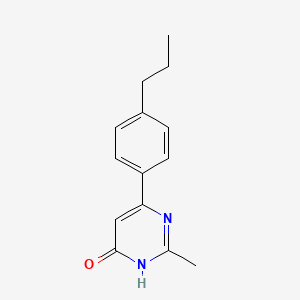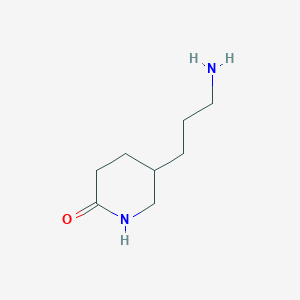
5beta-Androsterone-d4 (1mg/ml in Acetonitrile)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5beta-Androsterone-d4 (1mg/ml in Acetonitrile) is a deuterated analog of 5beta-Androsterone, a steroid hormone. This compound is often used as an internal standard in various analytical applications due to its stability and distinct mass, which allows for precise quantification in mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Androsterone-d4 involves the incorporation of deuterium atoms into the 5beta-Androsterone molecule. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Industrial Production Methods
Industrial production of 5beta-Androsterone-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5beta-Androsterone-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to 5beta-Androstanedione using oxidizing agents like chromium trioxide.
Reduction: Reduction to 5beta-Androstanediol using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogens using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products
Oxidation: 5beta-Androstanedione.
Reduction: 5beta-Androstanediol.
Substitution: Halogenated derivatives of 5beta-Androsterone-d4.
Wissenschaftliche Forschungsanwendungen
5beta-Androsterone-d4 is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of steroid hormones.
Biology: In studies of steroid metabolism and enzyme activity.
Medicine: In clinical research to monitor hormone levels and diagnose endocrine disorders.
Industry: In the development of pharmaceuticals and quality control of steroid-based products.
Wirkmechanismus
The mechanism of action of 5beta-Androsterone-d4 involves its interaction with androgen receptors and enzymes involved in steroid metabolism. The deuterium atoms in the molecule provide stability and resistance to metabolic degradation, making it an ideal internal standard for analytical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5alpha-Androsterone: Another isomer of androsterone with different biological activity.
Androstenedione: A precursor to both testosterone and estrone.
Dehydroepiandrosterone (DHEA): A steroid hormone involved in the biosynthesis of androgens and estrogens.
Uniqueness
5beta-Androsterone-d4 is unique due to its deuterium labeling, which provides distinct mass spectrometric properties. This makes it highly valuable as an internal standard for precise quantification in analytical chemistry.
Eigenschaften
Molekularformel |
C19H30O2 |
|---|---|
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
(3R,5R,8R,9S,10S,13S,14S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1/i7D2,11D2 |
InChI-Schlüssel |
QGXBDMJGAMFCBF-JZCOCQNJSA-N |
Isomerische SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C([C@@H]1O)([2H])[2H])CCC4=O)C)C)[2H] |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-1-[2-hydroxy-4,6-bis(2-methoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B13436400.png)
![2-(1-Ethylpropyl)-2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13436411.png)


![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)



![4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]](/img/structure/B13436435.png)



![8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13436457.png)
